4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-
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Overview
Description
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- is a complex organic compound that belongs to the class of naphthopyranones This compound is characterized by a fused ring system that includes a naphthalene moiety and a pyran ring, with a pyridine substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of naphthol derivatives with pyridine carboxaldehydes in the presence of a catalyst can yield the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one: A simpler analog with a pyran ring and no naphthalene moiety.
2,3-Dihydro-4H-pyran-4-one: A reduced form with a dihydropyran ring.
5-Hydroxy-6,8-dimethoxy-2-benzyl-4H-naphtho[2,3-b]-pyran-4-one: A derivative with additional hydroxyl and methoxy groups.
Uniqueness
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- stands out due to its unique combination of a naphthalene moiety, a pyran ring, and a pyridine substituent.
Properties
CAS No. |
652138-00-6 |
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Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-pyridin-3-ylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-10-17(14-6-3-7-19-11-14)21-18-9-13-5-2-1-4-12(13)8-15(16)18/h1-11H |
InChI Key |
WQVDMRUWYDVDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CN=CC=C4 |
Origin of Product |
United States |
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